Ketanserin is a member of the class of quinazolines that is quinazoline-2,4(1H,3H)-dione which is substituted at position 3 by a 2-[4-(p-fluorobenzoyl)piperidin-1-yl]ethyl group. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist, an antihypertensive agent, a cardiovascular drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a member of quinazolines, a member of piperidines, an organofluorine compound and an aromatic ketone. It is a conjugate base of a ketanserin(1+). Ketanserin has been investigated for the treatment of Septic Shock, Severe Sepsis, and Diabetic Foot Ulcer. Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients. Ketanserin is a quinazoline derivative and serotonin (5-hydroxytryptamine, 5HT) receptor subtype 2 (5-HTR2) antagonist with potential antihypertensive and antiplatelet activities. Following administration, ketanserin binds to and inhibits the signaling mediated by 5-HTR2, which inhibits serotonin-dependent vasoconstriction and platelet activation. A selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. The drug is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
Related Compounds
Compound Description: Ketanserinol is the primary metabolite of ketanserin, formed through hepatic metabolism. []
Relevance: Ketanserinol can be reoxidized to ketanserin in vivo, contributing to the prolonged half-life of ketanserin during chronic administration. [, ] This metabolic interconversion is important for understanding the pharmacokinetic profile of ketanserin.
Cinanserin
Compound Description: Cinanserin is a serotonin antagonist. []
Methysergide
Compound Description: Methysergide is a non-selective serotonin antagonist. []
Relevance: While methysergide displays antagonist activity at serotonin receptors, it does not bind to the monoamine transporter of chromaffin granules, a site where ketanserin has been found to bind. [] This difference in binding profiles suggests that ketanserin might have additional pharmacological activities beyond its interaction with serotonin receptors.
Tetrabenazine
Compound Description: Tetrabenazine is a drug that inhibits the vesicular monoamine transporter (VMAT), specifically VMAT2. []
Relevance: Competition binding studies demonstrated that both ketanserin and tetrabenazine bind to the monoamine transporter of chromaffin granules. [] Further, ketanserin inhibited the binding of [3H]dihydrotetrabenazine, a ligand specific for the monoamine transporter. [] These findings indicate that ketanserin can interact with the VMAT, potentially impacting monoamine storage and release.
Compound Description: [3H]Dihydrotetrabenazine is a radiolabeled derivative of tetrabenazine that selectively binds to the monoamine transporter, particularly VMAT2. []
Relevance: [3H]Dihydrotetrabenazine was instrumental in demonstrating the ability of ketanserin to inhibit its binding to the monoamine transporter, suggesting an interaction between ketanserin and this transporter. [] This finding reveals a potential additional target for ketanserin's pharmacological effects beyond serotonin receptors.
Prazosin
Compound Description: Prazosin is a selective α1-adrenoceptor antagonist used to treat hypertension. [, , , , ]
Relevance: Prazosin has been frequently used in comparative studies with ketanserin to delineate the contribution of α1-adrenoceptor blockade to ketanserin's antihypertensive effects. [, , , , ] While both drugs lower blood pressure, their mechanisms differ, with prazosin primarily acting through α1-adrenoceptor blockade and ketanserin through a combination of serotonin receptor blockade and α1-adrenoceptor blockade.
Methoxamine
Compound Description: Methoxamine is a selective α1-adrenoceptor agonist. [, ]
Relevance: Methoxamine was used as a pharmacological tool to investigate the α1-adrenoceptor blocking properties of ketanserin. [] Ketanserin attenuated the vasoconstriction induced by methoxamine, indicating its ability to block α1-adrenoceptors.
Tyramine
Compound Description: Tyramine is an indirect sympathomimetic drug that causes the release of norepinephrine. []
Relevance: Like methoxamine, tyramine was used to probe the α1-adrenoceptor blocking activity of ketanserin. [] The vasoconstriction induced by tyramine was attenuated by ketanserin, further supporting the notion that ketanserin possesses α1-adrenoceptor blocking properties.
Propranolol
Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist used to treat hypertension. [, , ]
Relevance: Propranolol was used in comparative studies with ketanserin to evaluate their respective antihypertensive efficacy and tolerability. [, , ] While both drugs reduce blood pressure, their mechanisms differ. Propranolol acts primarily through β-adrenoceptor blockade, while ketanserin achieves its antihypertensive effects through a combination of serotonin receptor blockade and α1-adrenoceptor blockade.
Ritanserin
Compound Description: Ritanserin is a selective serotonin 5-HT2A receptor antagonist. []
Relevance: Ritanserin was employed in studies investigating the role of 5-HT2A receptors in baroreflex sensitivity and blood pressure regulation. [] Similar to ketanserin, ritanserin demonstrated an ability to enhance baroreflex sensitivity, suggesting a shared mechanism involving 5-HT2A receptor blockade.
[125I]BE 2254
Compound Description: [125I]BE 2254 (β-(4-hydroxyphenyl)ethylaminomethyl]tetralone) is a radiolabeled ligand with high selectivity for α1-adrenergic receptors. []
Relevance: [125I]BE 2254 was used as a radioligand in binding studies to characterize the affinity of ketanserin for α1-adrenergic receptors in the human brain cortex. [] The results revealed that while ketanserin binds to both 5-HT2 and α1-adrenergic receptors, its affinity for α1-adrenergic receptors is lower compared to its affinity for 5-HT2 receptors.
(123)I-R91150
Compound Description: (123)I-R91150 is a radiolabeled ligand used as a single-photon emission computed tomography (SPECT) tracer for visualizing and quantifying 5-HT2A receptors in the brain. []
Relevance: Ketanserin, being a 5-HT2A receptor antagonist, was employed in displacement studies with (123)I-R91150 to assess the specificity of (123)I-R91150 binding to 5-HT2A receptors in healthy volunteers. [] The successful displacement of (123)I-R91150 by ketanserin confirmed the selectivity of the radioligand for 5-HT2A receptors.
Compound Description: 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is a psychedelic drug that acts as a potent agonist at 5-HT2A receptors. []
Relevance: DOM was used in animal studies investigating the discriminative stimulus effects of drugs acting at 5-HT2A receptors, providing insights into the pharmacological profile of ketanserin. [] Ketanserin was able to attenuate the discriminative stimulus effects of DOM, suggesting an interaction between the two drugs at the 5-HT2A receptor level.
Compound Description: (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-pipidinemethanol (MDL100907) is a drug that acts as a selective 5-HT2A receptor inverse agonist. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ketanserin(1+) is a piperidinium ion obtained by protonation of the piperidine nitrogen of ketanserin; major microspecies at pH 7.3. It is a conjugate acid of a ketanserin. Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
KCO-912 is an ATP-dependent K channel opener potentially for the treatment of asthma. It is a potent and selective opener of ATP-dependent potassium (K ATP) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects.
KCC 07 is an MBD2 (Methyl-CpG-binding domain protein 2) inhibitor that prevents binding of MBD2 to methylated DNA and activates brain specific angiogenesis inhibitor 1 (BAI1)/p53 signaling.
KCC009 is a potent and selective Transglutaminase 2 Inhibitor. KCC009 exhibits potent radiosensitization effects in human lung cancer cells expressing wild-type or mutant p53 with different mechanisms. KCC009 disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy. KCC009 decreased DDC-induced liver enlargement without affecting MB formation or extent of liver injury. KCC-009 significantly attenuated the damaging effects of warfarin on arterial tissue.
KD3010 is a small molecule peroxisome proliferator-activator receptor delta (PPAR Delta) agonist for the treatment of metabolic disorders, including obesity.